molecular formula C14H12N6S B7772407 1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole

1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole

Cat. No.: B7772407
M. Wt: 296.35 g/mol
InChI Key: YYFGDQXXCSETIZ-UHFFFAOYSA-N
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Description

1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole is a compound that features two benzotriazole moieties connected via a sulfanyl-methyl linkage. Benzotriazole itself is a heterocyclic compound with a five-membered ring containing three nitrogen atoms. This compound is known for its versatility in various chemical reactions and applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a suitable sulfanyl-methylating agent. One common method involves the use of benzotriazole and a sulfanyl-methyl halide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole involves its ability to interact with various molecular targets. The benzotriazole moieties can coordinate with metal ions, forming stable complexes that inhibit corrosion. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity through binding to active sites or allosteric sites .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Benzotriazole: A simpler analog with similar chemical properties but lacking the sulfanyl-methyl linkage.

    1-Methyl-1H-1,2,3-benzotriazole: A methylated derivative with different reactivity and applications.

    4-Methyl-1H-1,2,3-benzotriazole: Another methylated analog with distinct properties

Uniqueness

1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole is unique due to its dual benzotriazole moieties connected by a sulfanyl-methyl linkage. This structure imparts distinct chemical reactivity and potential for forming stable complexes with metal ions, making it particularly useful in applications such as corrosion inhibition and coordination chemistry .

Properties

IUPAC Name

1-(benzotriazol-1-ylmethylsulfanylmethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6S/c1-3-7-13-11(5-1)15-17-19(13)9-21-10-20-14-8-4-2-6-12(14)16-18-20/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFGDQXXCSETIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CSCN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(Chloromethyl)benzotriazole (20.4 g), prepared above, and sodium sulfide monohydrate (14.4 g) in anhydrous ethanol (75 ml) were stirred overnight (20 hours) at room temperature. Water (240 ml) was added to the reaction mixture. The precipitate was filtered, washed with water to remove inorganic salts and dried. Crystallization from ethanol gave 15.6 g (88%) of desired product (Compound 1); m.p. 179°-181° C. (lit. 182°-184° C.). Thin Layer Chromotography in (CHCl3 /Ethyl acetate) showed only one spot.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step Two
Yield
88%

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